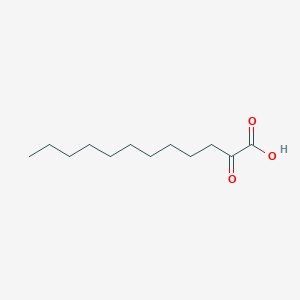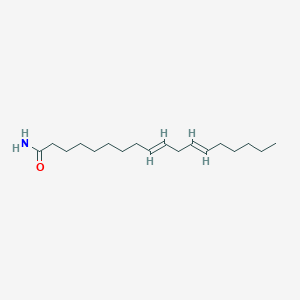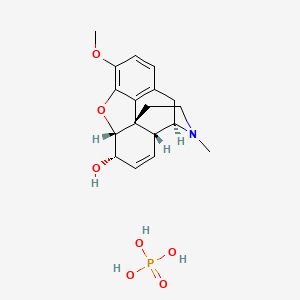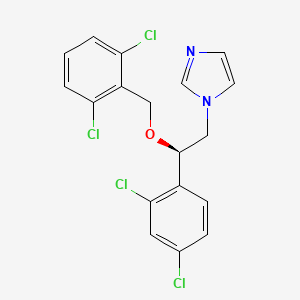
Isoconazole, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Isoconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, including those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity and is known for its efficacy against dermatophytes, yeasts, and molds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoconazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which is a common structural motif in antifungal agents.
Chiral Resolution: The racemic mixture of isoconazole is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Final Steps:
Industrial Production Methods: Industrial production of ®-isoconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Isoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its antifungal properties.
Substitution: Substitution reactions can introduce different functional groups to the imidazole ring, enhancing its efficacy and spectrum of activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of ®-isoconazole, which may exhibit different levels of antifungal activity.
Wissenschaftliche Forschungsanwendungen
®-Isoconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of imidazole-based antifungal agents and their synthesis.
Biology: Research on ®-isoconazole focuses on its mechanism of action and its effects on fungal cell membranes.
Medicine: The compound is studied for its potential use in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: ®-Isoconazole is used in the development of antifungal formulations for pharmaceutical and agricultural applications.
Wirkmechanismus
The mechanism of action of ®-isoconazole involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes. By disrupting ergosterol production, ®-isoconazole compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Ketoconazole: A widely used antifungal agent with a broader spectrum of activity.
Miconazole: Known for its efficacy against a wide range of fungal infections.
Uniqueness of ®-Isoconazole: ®-Isoconazole is unique due to its specific chiral configuration, which enhances its antifungal activity and reduces potential side effects. Its broad-spectrum activity and efficacy against resistant strains make it a valuable addition to the arsenal of antifungal agents.
Eigenschaften
CAS-Nummer |
322764-97-6 |
|---|---|
Molekularformel |
C18H14Cl4N2O |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |
InChI-Schlüssel |
MPIPASJGOJYODL-SFHVURJKSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)
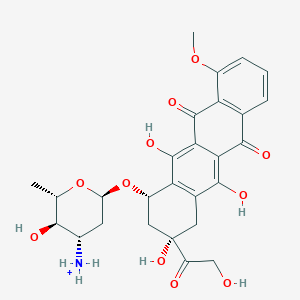
![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)

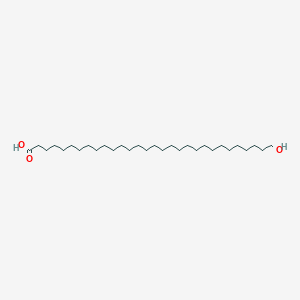
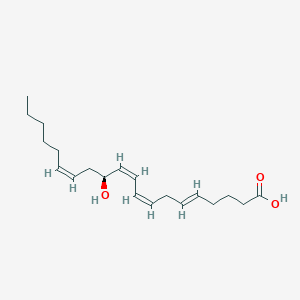
![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
